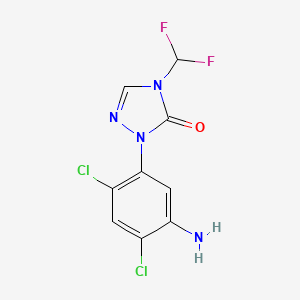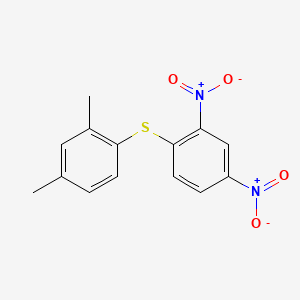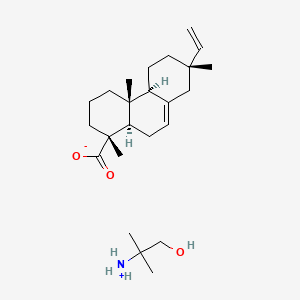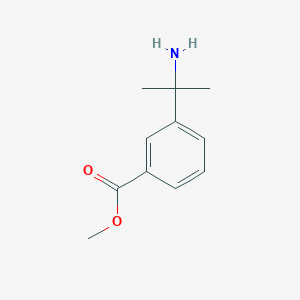
rac Kynurenine-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Kynurenine-13C2,15N: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of kynurenine, an intermediate in the tryptophan metabolism pathway. The labeling with carbon-13 and nitrogen-15 isotopes allows for precise tracking and analysis in metabolic studies, making it a valuable tool in biochemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Kynurenine-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the kynurenine molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often require careful control of temperature, pH, and solvent to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity labeled precursors, advanced purification techniques such as chromatography, and rigorous quality control measures to produce the compound in bulk quantities suitable for research and commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: rac Kynurenine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Conversion to kynurenic acid or other oxidized derivatives.
Reduction: Formation of reduced forms of kynurenine.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions.
Major Products Formed:
Oxidation: Kynurenic acid, 3-hydroxykynurenine.
Reduction: Reduced kynurenine derivatives.
Substitution: Substituted kynurenine compounds with different functional groups.
Applications De Recherche Scientifique
rac Kynurenine-13C2,15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used in studies of metabolic pathways and enzyme kinetics.
Biology: Helps in tracing metabolic processes and understanding the role of kynurenine in cellular functions.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of rac Kynurenine-13C2,15N involves its participation in the kynurenine pathway, a major route of tryptophan metabolism. It acts as a precursor to several bioactive compounds, including kynurenic acid and quinolinic acid. These metabolites interact with various molecular targets, such as N-methyl-D-aspartate (NMDA) receptors and aryl hydrocarbon receptors, influencing neurotransmission, immune response, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Kynurenine: The non-labeled form of the compound.
3-Hydroxykynurenine: An oxidized derivative of kynurenine.
Kynurenic Acid: A downstream metabolite in the kynurenine pathway.
Uniqueness: rac Kynurenine-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides a significant advantage in understanding metabolic pathways and the pharmacokinetics of drugs, making it a valuable tool in both basic and applied sciences.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
4-(2-aminophenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/i8+1,10+1,12+1 |
Clé InChI |
YGPSJZOEDVAXAB-SPKMFNSXSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)C[13CH]([13C](=O)O)[15NH2])N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid](/img/structure/B13442056.png)
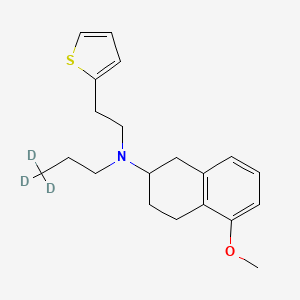
![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)
